Chembl4583921
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Description
Chembl4583921 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Scientific Research Applications
Database Expansion and Features
ChEMBL has significantly expanded its database to include a wide range of bioactivity data, contributing to research fields such as neglected disease screening, crop protection, drug metabolism, and disposition data, as well as bioactivity data from patents. This expansion has been supplemented by the implementation of new features like the annotation of assays and targets using ontologies, the inclusion of targets and indications for clinical candidates, the addition of metabolic pathways for drugs, and the calculation of structural alerts, thereby enhancing the database's utility for chemical biology and drug discovery research (Gaulton et al., 2016).
Access and Integration
ChEMBL provides access to its data through a web-interface, RDF distribution, data downloads, and RESTful web-services, ensuring wide accessibility and integration capability with other scientific research tools and databases. This accessibility facilitates the use of ChEMBL data in various drug discovery and chemical biology workflows, supporting the identification of active compounds, target prediction, and drug repurposing efforts (Davies et al., 2015).
Crop Protection Research
By incorporating an extensive dataset of bioactivity data of insecticidal, fungicidal, and herbicidal compounds and assays, ChEMBL extends its applicability beyond human health research into crop protection. This broadens the potential for discovering new compounds for agriculture, demonstrating the database's versatility and its contribution to fields outside of traditional medicinal chemistry (Gaulton et al., 2015).
Data Curation and Quality
ChEMBL emphasizes the importance of data curation to ensure the reliability and quality of the information contained within the database. This focus on curation addresses the broader scientific community's need for accurate, consistent, and reproducible data, which is crucial for the successful development of chemical probes and robust screening assays. Through rigorous curation practices, ChEMBL aids in mitigating the risks associated with data inaccuracies and inconsistencies, thus supporting the integrity of chemical biology research (Fourches et al., 2015).
properties
IUPAC Name |
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O2/c31-22(27-12-6-10-18-9-4-5-11-20(18)27)16-30-24(32)28-13-14-29-21(23(28)26-30)15-19(25-29)17-7-2-1-3-8-17/h1-5,7-9,11,13-15H,6,10,12,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSQSCJUWUGPED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)N4C=CN5C(=CC(=N5)C6=CC=CC=C6)C4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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